molecular formula C13H10FIN4 B8305230 7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine

7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine

Cat. No. B8305230
M. Wt: 368.15 g/mol
InChI Key: ZZUINHVSPNVARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

A stirred solution of 7-ethyl-4-(4-fluoro-3-iodophenyl)-7H-imidazo[4,5-c]pyridazine (Preparation 10, 100 mg, 0.27 mmol), 2-(4-ethylsulfonyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (Preparation 21, 88 mg, 0.27 mmol) and cesium carbonate (177 mg, 0.54 mmol) in dioxane (5 mL) and water (1 mL) was degassed with argon for 10 minutes followed by the addition of 1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (4.4 mg, 0.005 mmol). The resulting mixture was heated at 100° C. for 16 hours, cooled to room temperature and diluted with EtOAc (15 mL). The organic layer was washed with water (10 mL) and saturated brine solution (10 mL) then dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 afforded the title compound as off white solid in 13% yield, 15 mg.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4.4 mg
Type
catalyst
Reaction Step Three
Yield
13%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]2[N:8]=[N:9][CH:10]=[C:11]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[C:14](I)[CH:13]=3)[C:6]=2[N:5]=[CH:4]1)[CH3:2].[CH2:20]([S:22]([C:25]1[CH:30]=[CH:29][C:28](B2OC(C)(C)C(C)(C)O2)=[C:27]([O:40][CH3:41])[CH:26]=1)(=[O:24])=[O:23])[CH3:21].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.CCOC(C)=O.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH2:1]([N:3]1[C:7]2[N:8]=[N:9][CH:10]=[C:11]([C:12]3[CH:13]=[C:14]([C:28]4[CH:29]=[CH:30][C:25]([S:22]([CH2:20][CH3:21])(=[O:24])=[O:23])=[CH:26][C:27]=4[O:40][CH3:41])[C:15]([F:18])=[CH:16][CH:17]=3)[C:6]=2[N:5]=[CH:4]1)[CH3:2] |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)N1C=NC2=C1N=NC=C2C2=CC(=C(C=C2)F)I
Name
Quantity
88 mg
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
Name
Quantity
177 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
4.4 mg
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with water (10 mL) and saturated brine solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2:MeOH 98:2

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=NC2=C1N=NC=C2C=2C=C(C(=CC2)F)C2=C(C=C(C=C2)S(=O)(=O)CC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.